molecular formula C23H39NO2 B164264 R-2 Methanandamide

R-2 Methanandamide

Cat. No.: B164264
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-FQPARAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-2 Methanandamide: is a synthetic analog of anandamide, a naturally occurring endocannabinoid. It is a chiral compound with a methyl group in the ® configuration at the second carbon of the ethanolamine group. This compound is known for its higher potency and metabolic stability compared to anandamide .

Mechanism of Action

Target of Action

R-2 Methanandamide primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system . It plays a crucial role in modulating neurotransmitter release, thereby affecting various physiological processes such as cognition, memory, pain sensation, and appetite .

Mode of Action

This compound acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. These events lead to various physiological responses, depending on the specific cell type and location within the body .

Biochemical Pathways

Upon activation by this compound, the CB1 receptor can influence several biochemical pathways. One key pathway involves the induction of cyclooxygenase-2 (COX-2) expression . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse effects on inflammation, pain sensation, and other physiological processes .

Pharmacokinetics

This compound exhibits a remarkable stability to aminopeptidase hydrolysis . This suggests that it may have a longer half-life and greater bioavailability compared to other similar compounds.

Result of Action

The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. For instance, in human cervical carcinoma cells and human neuroglioma cells, this compound has been shown to induce apoptosis (programmed cell death) via a mechanism involving the induction of COX-2 expression . This suggests that this compound could potentially have antitumor effects.

Biochemical Analysis

Biochemical Properties

R-2 Methanandamide interacts with cannabinoid receptors, specifically CB1 and CB2 . These interactions play a crucial role in various biochemical reactions. For instance, this compound has been found to inhibit electrically-evoked contractions of the mouse vas deferens, indicating its role in modulating neurotransmission .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it induces apoptosis in H4 human neuroglioma cells and human cervical carcinoma cells . This effect is believed to be mediated through the up-regulation of the cyclooxygenase-2 (COX-2) enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cannabinoid receptors and the subsequent activation of various pathways. For instance, it has been shown to induce the expression of COX-2, leading to the synthesis of prostaglandins that activate peroxisome proliferator-activated receptor γ (PPARγ), a key player in apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, its induced COX-2 expression in H4 human neuroglioma cells was found to be time-dependent .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, squirrel monkeys have been found to self-administer this compound intravenously, indicating its reinforcing properties .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It is metabolized by fatty acid amide hydrolase, similar to other endocannabinoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are believed to be similar to other endocannabinoids. Endocannabinoids are known to be transported into cells by a specific uptake system .

Subcellular Localization

Given its similarity to other endocannabinoids, it is likely to be found in areas where cannabinoid receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: R-2 Methanandamide can be synthesized through a multi-step process involving the reaction of arachidonic acid with ethanolamine derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: R-2 Methanandamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

R-2 Methanandamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: R-2 Methanandamide is unique due to its higher potency and metabolic stability compared to anandamide. It also exhibits distinct pharmacological properties, making it a valuable tool in scientific research .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMZCWZEMNFCR-FQPARAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.